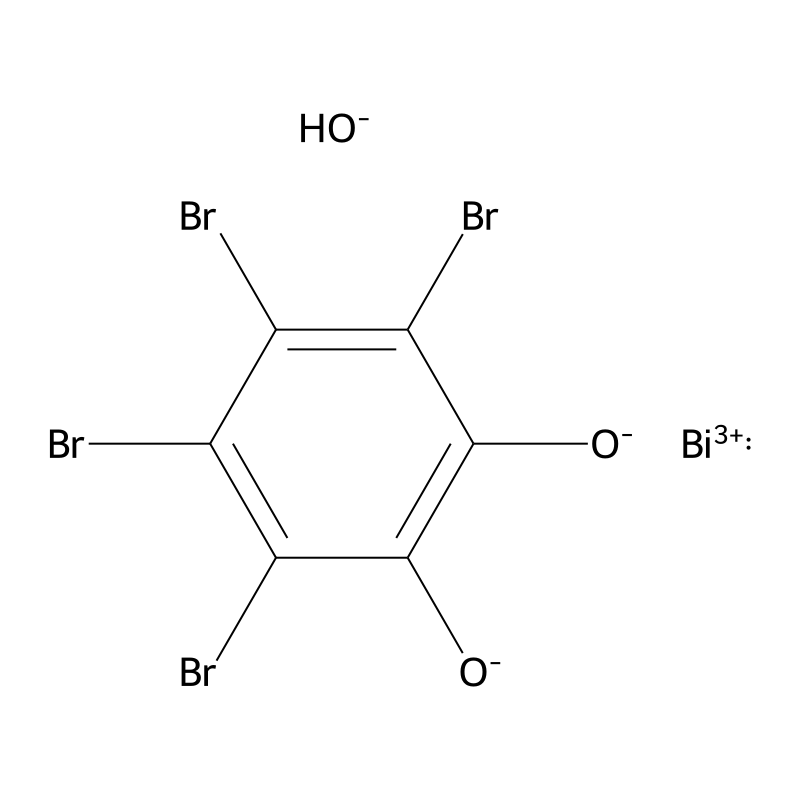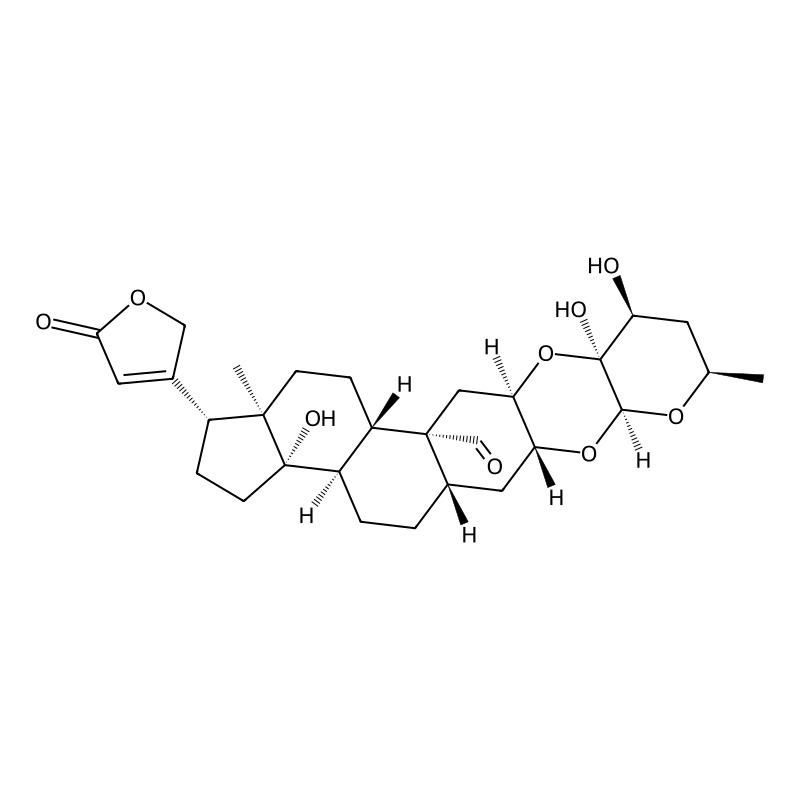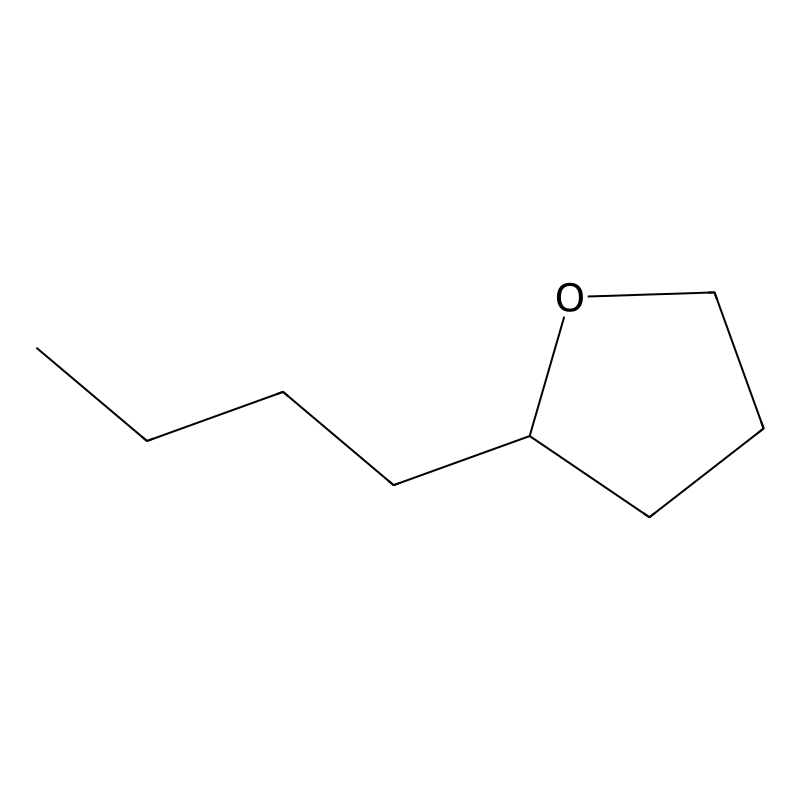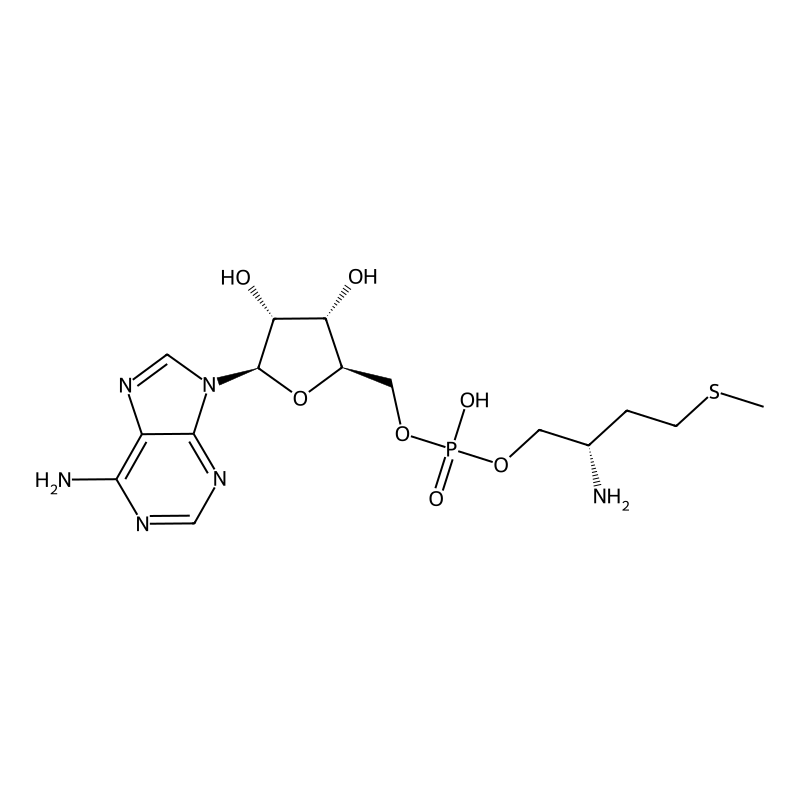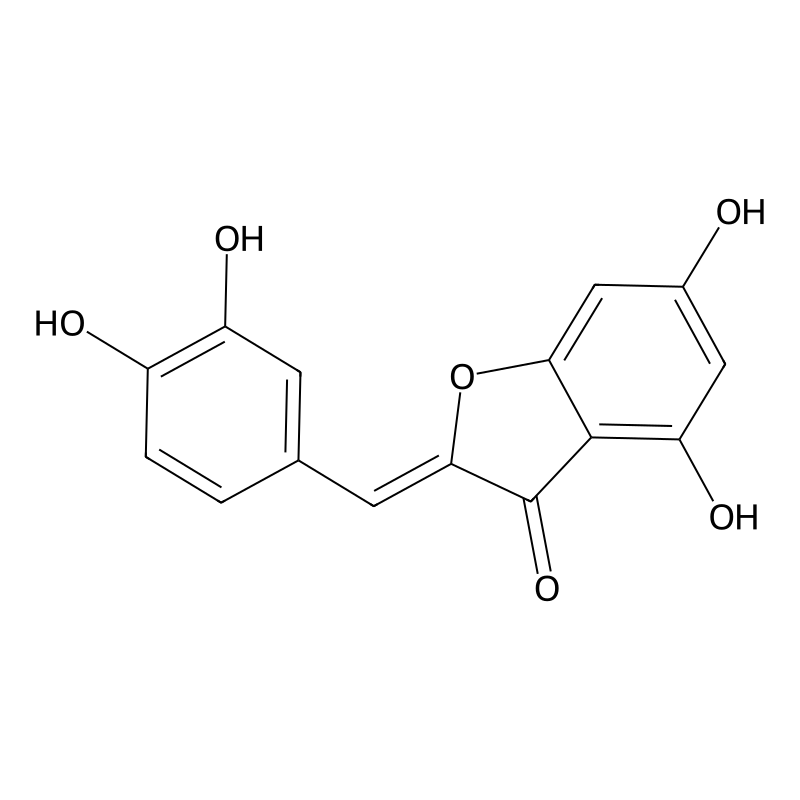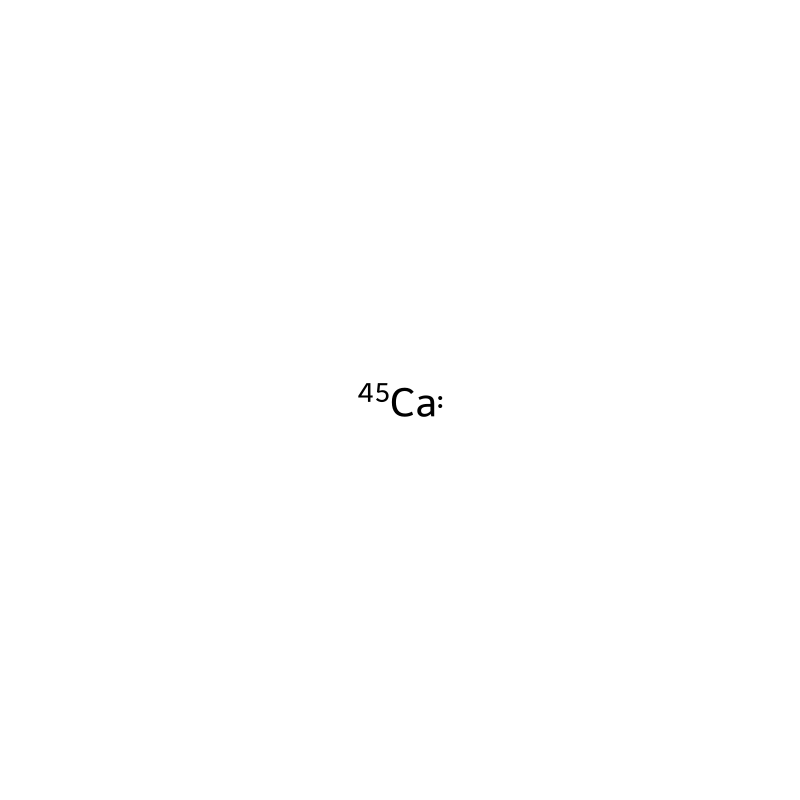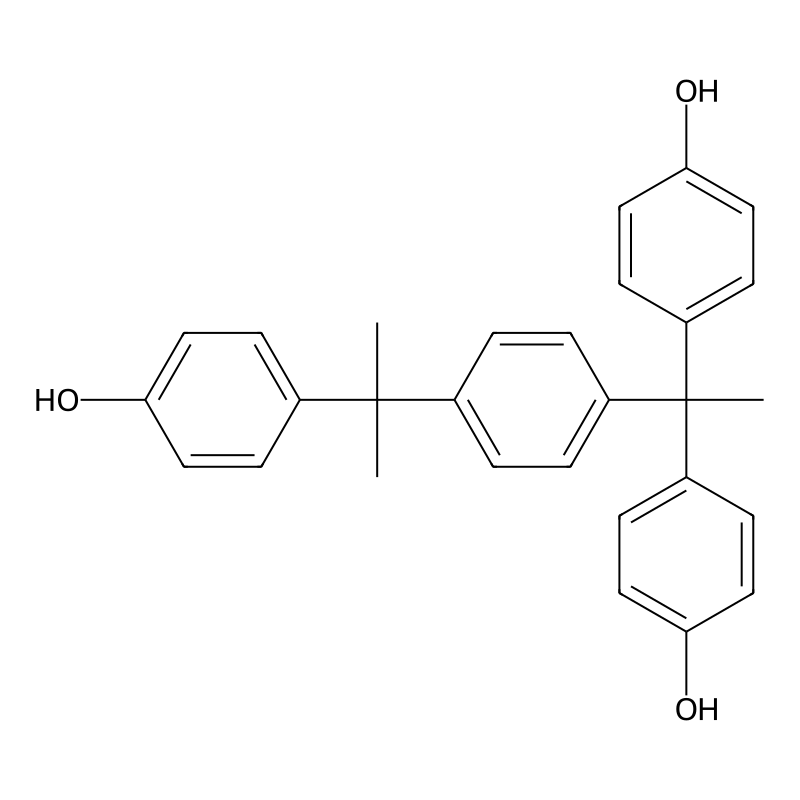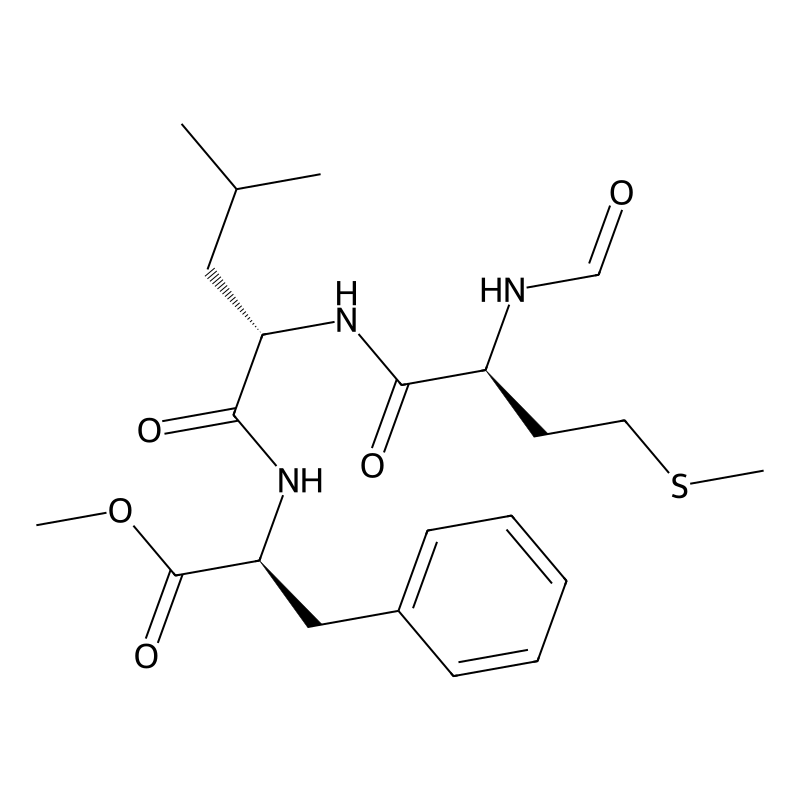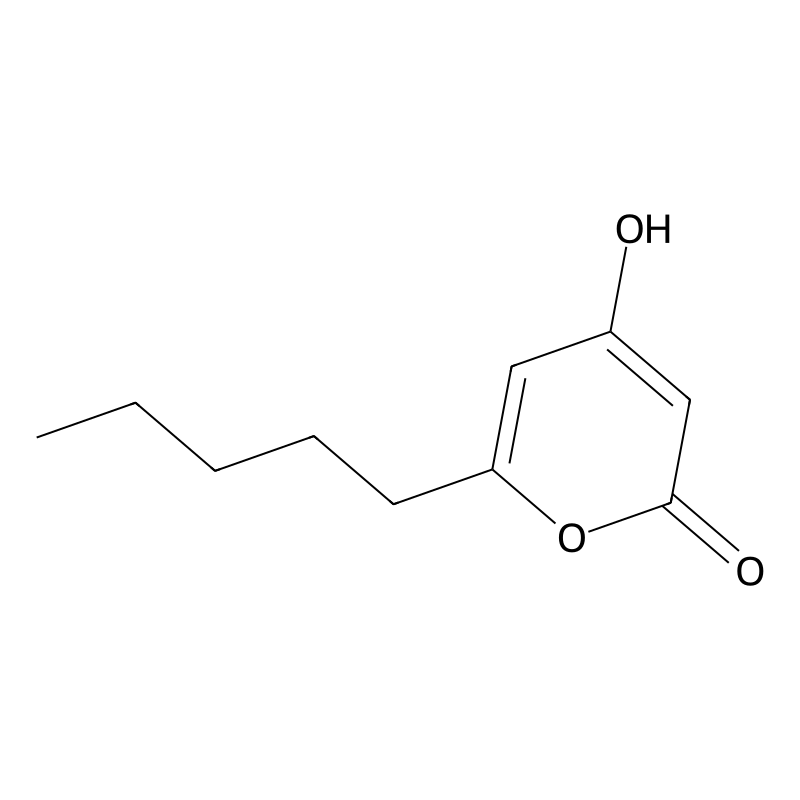SDAD (NHS-SS-Diazirine)
Catalog No.
S3315642
CAS No.
1253202-38-8
M.F
C14H20N4O5S2
M. Wt
388.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
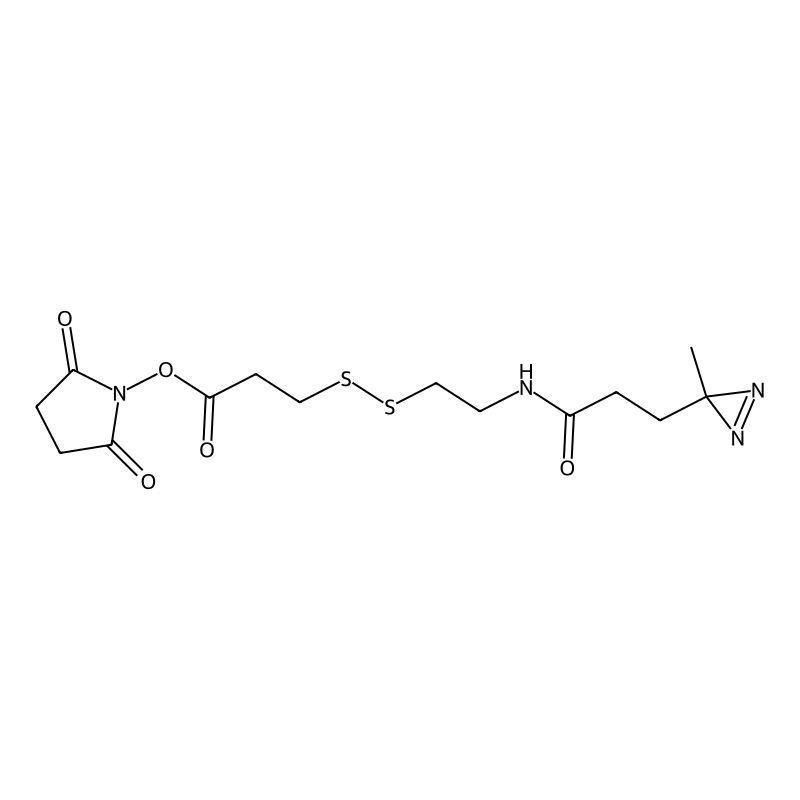
Content Navigation
CAS Number
1253202-38-8
Product Name
SDAD (NHS-SS-Diazirine)
IUPAC Name
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoate
Molecular Formula
C14H20N4O5S2
Molecular Weight
388.5 g/mol
InChI
InChI=1S/C14H20N4O5S2/c1-14(16-17-14)6-4-10(19)15-7-9-25-24-8-5-13(22)23-18-11(20)2-3-12(18)21/h2-9H2,1H3,(H,15,19)
InChI Key
NLPWBELUEANJAT-UHFFFAOYSA-N
SMILES
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES
CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CCC2=O
SDAD (succinimidyl 2-[(4,4'-azipentanamido)ethyl]-1,3'-dithiopropionate) is a type of molecule known as a crosslinker. Crosslinkers are used in scientific research to link two molecules together. This can be helpful in studying protein-protein interactions, protein-drug interactions, and other biological processes.
Properties of SDAD
- NHS group: SDAD contains a group called N-hydroxysuccinimide (NHS), which reacts readily with primary amines, a functional group commonly found in proteins. Source: Sigma-Aldrich:
- Diazirine group: SDAD also contains a diazirine group, which is a light-sensitive group. When exposed to ultraviolet (UV) light, the diazirine group undergoes a reaction that can form a covalent bond with nearby molecules. Source: Santa Cruz Biotechnology:
- Cleavable linker: SDAD contains a disulfide bond that can be cleaved by treatment with a reducing agent. This allows researchers to break the crosslink between the two molecules after they have been linked. Source: Thermo Fisher Scientific:
- Membrane permeable: SDAD is membrane permeable, meaning it can pass through cell membranes. This makes it useful for studying interactions between proteins inside cells. Source: Santa Cruz Biotechnology:
Applications in Scientific Research
SDAD is used in a variety of scientific research applications, including:
- Studying protein-protein interactions: SDAD can be used to crosslink proteins together to identify which proteins interact with each other. This information can be helpful in understanding how proteins function in cells. Source: Sigma-Aldrich:
- Studying protein-drug interactions: SDAD can be used to study how drugs interact with proteins. This information can be helpful in developing new drugs. Source: Thermo Fisher Scientific:
- Proximity labeling: SDAD can be used to identify molecules that are located near a specific protein of interest. This information can be helpful in understanding the function of the protein. Source: Sigma-Aldrich:
XLogP3
-0.3
Hydrogen Bond Acceptor Count
9
Hydrogen Bond Donor Count
1
Exact Mass
388.08751210 g/mol
Monoisotopic Mass
388.08751210 g/mol
Heavy Atom Count
25
Dates
Modify: 2023-08-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds
